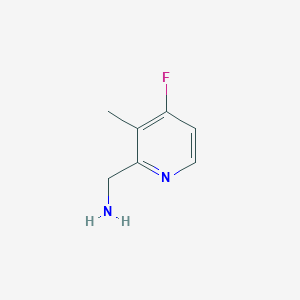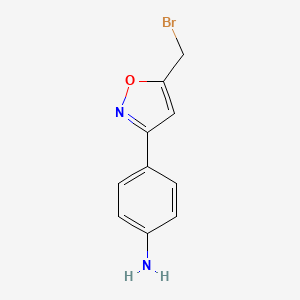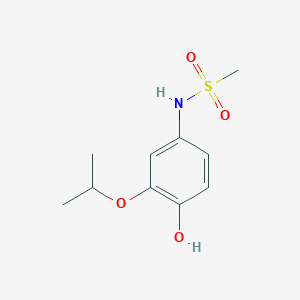
N-(4-Hydroxy-3-isopropoxyphenyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Hydroxy-3-isopropoxyphenyl)methanesulfonamide is a chemical compound with the molecular formula C10H15NO4S and a molecular weight of 245.298 g/mol . This compound is characterized by the presence of a methanesulfonamide group attached to a phenyl ring substituted with hydroxy and isopropoxy groups. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Hydroxy-3-isopropoxyphenyl)methanesulfonamide typically involves the reaction of 4-hydroxy-3-isopropoxybenzene with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Hydroxy-3-isopropoxyphenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of 4-oxo-3-isopropoxyphenylmethanesulfonamide.
Reduction: Formation of N-(4-amino-3-isopropoxyphenyl)methanesulfonamide.
Substitution: Formation of various substituted phenylmethanesulfonamides depending on the substituent introduced.
Applications De Recherche Scientifique
N-(4-Hydroxy-3-isopropoxyphenyl)methanesulfonamide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of more complex molecules.
Biology: As a probe to study enzyme-substrate interactions and protein-ligand binding.
Medicine: Potential use in drug development due to its ability to interact with biological targets.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N-(4-Hydroxy-3-isopropoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy and isopropoxy groups play a crucial role in binding to these targets, while the methanesulfonamide group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-Hydroxy-4-isopropoxyphenyl)methanesulfonamide: Similar structure but with different positions of the hydroxy and isopropoxy groups.
N-Hydroxy sulfonamides: Compounds with a hydroxy group attached to the sulfonamide nitrogen.
Uniqueness
N-(4-Hydroxy-3-isopropoxyphenyl)methanesulfonamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications, as it can interact with molecular targets in ways that similar compounds cannot.
Propriétés
Formule moléculaire |
C10H15NO4S |
|---|---|
Poids moléculaire |
245.30 g/mol |
Nom IUPAC |
N-(4-hydroxy-3-propan-2-yloxyphenyl)methanesulfonamide |
InChI |
InChI=1S/C10H15NO4S/c1-7(2)15-10-6-8(4-5-9(10)12)11-16(3,13)14/h4-7,11-12H,1-3H3 |
Clé InChI |
UKGKMAWAQJCRSO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(C=CC(=C1)NS(=O)(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


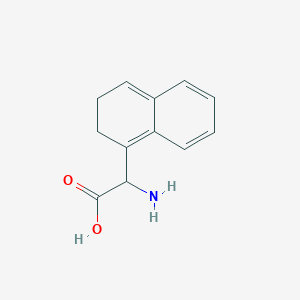
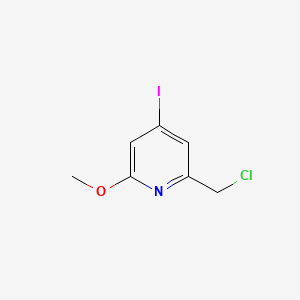
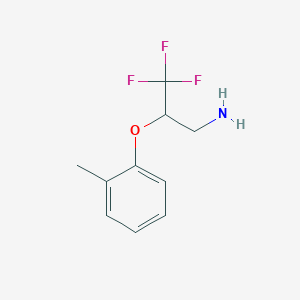
![methyl (1S,14S,15Z)-15-ethylidene-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate](/img/structure/B14851948.png)
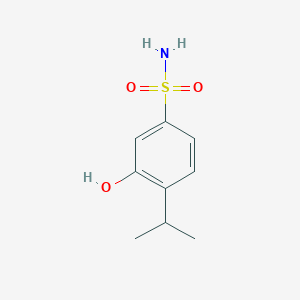
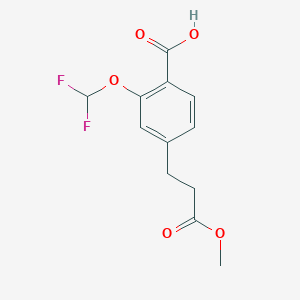
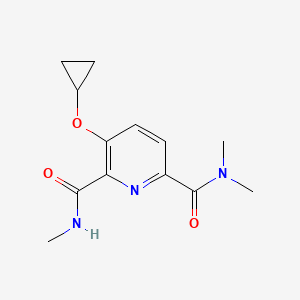
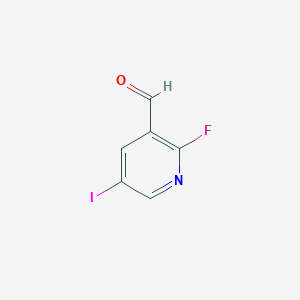
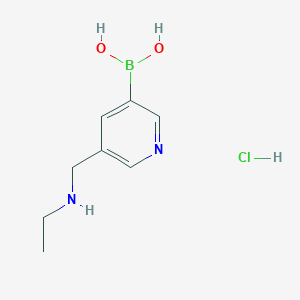
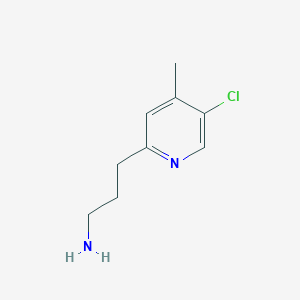
![2-Amino-5,6-dihydro-4H-pyrrolo[3,4-d]thiazol-4-one](/img/structure/B14851984.png)

